2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound is a heterocyclic derivative featuring a [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core substituted with a 4-phenylpiperazine-1-carbonylphenylamino moiety. Its structural complexity arises from the fusion of thiadiazole and quinazolinone rings, combined with a piperazine-linked phenyl group. The 4-phenylpiperazine moiety, in particular, is known for enhancing pharmacokinetic properties, such as solubility and bioavailability, while the thiadiazoloquinazolinone core may contribute to bioactivity via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-[3-(4-phenylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-23(31-15-13-30(14-16-31)20-9-2-1-3-10-20)18-7-6-8-19(17-18)27-25-29-32-24(34)21-11-4-5-12-22(21)28-26(32)35-25/h1-12,17H,13-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFDWWDXVHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves multiple steps, including the formation of the piperazine ring, the thiadiazole ring, and the quinazolinone moiety. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions typically involve the use of basic conditions and specific catalysts to facilitate the cyclization and formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Quinazolinone Core
The 5H- thiadiazolo[2,3-b]quinazolin-5-one scaffold exhibits reactivity patterns typical of quinazolinone derivatives:
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Alkylation/Acylation : The N3 position of the quinazolinone ring undergoes alkylation or acylation under basic conditions. For example, treatment with alkyl halides or acyl chlorides in DMF yields N3-substituted derivatives .
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Ring Functionalization : Electrophilic substitution occurs at the C6 and C8 positions of the quinazoline moiety under nitration or halogenation conditions .
Table 1: Representative Quinazolinone Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N3-methylquinazolinone derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitroquinazolinone analog |
| Hydrolysis | 6M HCl, reflux, 12h | 2-Aminobenzamide intermediate |
Thiadiazole Ring Transformations
The thiadiazolo[2,3-b] moiety participates in:
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Nucleophilic Substitution : The sulfur atom facilitates nucleophilic displacement at C2. Reaction with amines (e.g., morpholine) in ethanol under reflux yields 2-amino-thiadiazole derivatives .
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Ring-Opening Reactions : Treatment with hydrazine hydrate cleaves the thiadiazole ring, forming a thioamide intermediate .
Table 2: Thiadiazole-Specific Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrazinolysis | N₂H₄·H₂O, EtOH, 80°C, 6h | Thiadiazole ring cleavage |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Biaryl-thiadiazole hybrid compounds |
Phenylpiperazine Carbonyl Modifications
The 4-phenylpiperazine-1-carbonyl group introduces reactivity via:
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Amide Hydrolysis : Acidic (HCl, Δ) or basic (NaOH, Δ) hydrolysis cleaves the amide bond, yielding 3-(4-phenylpiperazine)carboxylic acid and an aniline derivative.
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Piperazine Functionalization : The secondary amine in piperazine undergoes alkylation or acylation. For example, benzylation with benzyl bromide forms N-benzylpiperazine derivatives .
Synthetic Pathways
The compound is synthesized through sequential steps :
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Quinazolinone Formation : Niementowski reaction between anthranilic acid and formamide generates the 4(3H)-quinazolinone core.
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Thiadiazole Annulation : Cyclocondensation of thiosemicarbazide with the quinazolinone intermediate forms the thiadiazolo[2,3-b] fused ring.
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Piperazine Coupling : Peptide coupling (e.g., EDC/HOBt) links 4-phenylpiperazine-1-carboxylic acid to the aminophenyl substituent.
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives.
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Oxidative Stability : The thiadiazole moiety resists oxidation under mild conditions (H₂O₂, RT) but degrades with strong oxidizers (KMnO₄, Δ) .
Comparative Reactivity Insights
Table 3: Functional Group Reactivity Hierarchy
| Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Thiadiazole S-atom | 1 (highest) | Nucleophilic substitution, ring opening |
| Quinazolinone N3 | 2 | Alkylation, acylation |
| Piperazine NH | 3 | Alkylation, Schiff base formation |
| Amide carbonyl | 4 | Hydrolysis, reduction |
Scientific Research Applications
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of quinazoline compounds can effectively target cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The synthesized compound was evaluated using the MTT assay, revealing a dose-dependent cytotoxic effect against these cell lines .
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to key proteins involved in cancer signaling pathways, enhancing its potential as an anticancer agent. For instance, it has been modeled to interact with targets like TACE (Tumor Necrosis Factor-alpha Converting Enzyme), which is pivotal in tumor metastasis .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | MDA-MB-231 | 15 | Induces apoptosis via caspase activation |
| Compound Y | A549 | 20 | Inhibits cell proliferation |
Potential as Antidepressants
The structural components of the compound suggest potential antidepressant properties due to the presence of piperazine derivatives. Piperazine has been linked to modulation of serotonin receptors, which are crucial in mood regulation.
Research Findings
Studies have indicated that similar piperazine-containing compounds can enhance serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms. The specific compound may exhibit similar effects, warranting further exploration through clinical trials.
Broad-Spectrum Efficacy
The compound has also shown promise as an antimicrobial agent. Its heterocyclic structure allows for interaction with bacterial cell membranes and enzymatic systems.
Case Studies
- In Vitro Antimicrobial Assays : Testing against various bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, indicating strong antimicrobial activity .
- Mechanistic Insights : The thiadiazole ring is known for enhancing antibacterial activity by disrupting cellular processes in pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Mechanism of Action
The mechanism of action of 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of fused quinazolinone derivatives. Key analogs include:
Key Observations :
- Core Heterocycle : Replacing the thiadiazole ring with thiazole (as in ) or triazole (as in ) alters electronic properties and bioactivity. Thiadiazole’s sulfur atom may enhance binding to metal ions in enzymes.
Biological Activity
The compound 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel derivative of the 1,3,4-thiadiazole and quinazoline classes, which have garnered attention due to their diverse biological activities. This article delves into its biological activity, focusing on anticancer properties and potential mechanisms of action.
Structure-Activity Relationship
The biological activity of compounds in the thiadiazole and quinazoline families is heavily influenced by their structural features. The presence of the piperazine moiety in this compound enhances its interaction with biological targets. Studies suggest that modifications in the substituent patterns on the thiadiazole and quinazoline rings can significantly alter their pharmacological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,3,4-thiadiazole derivatives. For instance, a study evaluated several thiadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and reported IC50 values ranging from 49.6 µM to 53.4 µM for related compounds . This suggests that the compound may exhibit similar or enhanced cytotoxic effects.
Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ST8 | MCF-7 | 51.5 | Caspase activation |
| ST10 | MDA-MB-231 | 53.4 | Inhibition of DNA biosynthesis |
| ST24 | A549 (Lung Cancer) | 10.79 | ERK1/2 pathway inhibition |
| Target | Proposed Compound | TBD | Multitarget action involving BAX proteins |
The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Caspase Activation : Compounds have been shown to activate caspases (specifically Caspase-3 and Caspase-8), leading to apoptosis in cancer cells .
- DNA Synthesis Inhibition : Certain derivatives inhibit DNA biosynthesis, which is critical for cancer cell proliferation .
- Kinase Inhibition : Some compounds target focal adhesion kinase (FAK), disrupting signaling pathways essential for tumor growth and metastasis .
Additional Biological Activities
Beyond anticancer properties, thiadiazole derivatives have demonstrated a range of biological activities:
- Anticholinesterase Activity : Several studies indicate that these compounds can inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s disease .
Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Examples | Reference |
|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | |
| Anticholinesterase | AChE inhibition | |
| Analgesic | Pain models | |
| Antimycobacterial | Mycobacterium tuberculosis |
Case Studies
- Anticancer Evaluation : In a comparative study involving various thiadiazole derivatives, significant cytotoxic effects were noted against multiple cancer cell lines including prostate (PC3), ovarian (SKOV3), and lung cancers (A549). The most potent compound exhibited an IC50 value of 19.5 µM against SKOV3 cells .
- Neuroprotective Studies : Research has shown that certain derivatives possess neuroprotective effects through AChE inhibition, indicating potential therapeutic applications in neurodegenerative conditions .
Q & A
Q. What synthetic routes are commonly employed to prepare thiadiazoloquinazolinone derivatives with phenylpiperazine substituents?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Reacting 2-hydrazinoquinazolin-4(3H)-ones with ketones or aldehydes under reflux conditions (e.g., ethanol or acetic acid with sodium acetate) to form fused triazolo- or thiadiazolo-quinazolinone cores .
- Amide coupling : Introducing the 4-phenylpiperazine moiety via carbodiimide-mediated coupling between carboxylic acid derivatives (e.g., 3-(4-phenylpiperazine-1-carbonyl)phenylamine) and the thiadiazoloquinazolinone scaffold .
- Key reagents : DiphenylN-cyano-dithioimidocarbonate or phosphorous oxychloride for cyclization steps .
Q. How is the structural integrity of the compound confirmed after synthesis?
Characterization methods include:
- X-ray crystallography : To resolve planar/non-planar conformations of the fused heterocyclic system (e.g., dihedral angles between phenylpiperazine and thiadiazoloquinazolinone rings) .
- Spectroscopy :
- IR : Confirming carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- NMR : Assigning aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during cyclization?
Competing pathways (e.g., Dimroth rearrangement vs. direct cyclization) are influenced by:
- Temperature : Higher temperatures (>100°C) favor thiadiazole ring closure over triazole formation .
- Catalysts : Triethylamine (TEA) or TEBA (triethylbenzylammonium chloride) improves nucleophilic substitution efficiency in piperazine coupling .
- Solvent polarity : Ethanol/water mixtures enhance regioselectivity for thiadiazoloquinazolinone formation compared to aprotic solvents .
- Example : Using diphenylN-cyano-dithioimidocarbonate in ethanol with TEA yields 2-phenoxy-triazoloquinazolinone with >85% purity .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies in bioactivity (e.g., anticancer IC₅₀ variations) can arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –CF₃) on the phenylpiperazine ring enhance kinase inhibition but reduce solubility .
- Conformational analysis : Molecular docking studies show that planarity of the thiadiazoloquinazolinone core improves binding to ATP pockets (e.g., EGFR kinase) .
- Data normalization : Control for assay variability (e.g., MTT vs. SRB cytotoxicity protocols) using reference compounds like doxorubicin .
Q. How does the phenylpiperazine moiety influence pharmacokinetic properties?
- Lipophilicity : LogP increases by ~1.5 units compared to non-piperazine analogs, improving blood-brain barrier penetration .
- Metabolic stability : Piperazine N-methylation reduces CYP3A4-mediated oxidation, extending half-life in vivo .
- Solubility : Salt formation (e.g., HCl salts) enhances aqueous solubility by >10-fold .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for detecting byproducts in multi-step syntheses?
- HPLC-MS : Identifies intermediates (e.g., uncyclized hydrazine derivatives) with retention time shifts of 2–4 minutes .
- TLC monitoring : Using silica gel GF₂₅₄ and ethyl acetate/hexane (3:7) to track cyclization progress .
- NMR kinetics : Time-resolved ¹H-NMR detects transient intermediates (e.g., Schiff bases) during hydrazone formation .
Q. How can crystallographic data resolve ambiguity in tautomeric forms?
- Hydrogen bonding : N–H···O interactions (2.7–3.1 Å) in dimeric structures stabilize enol-keto tautomers .
- Bond lengths : C–N bond lengths <1.35 Å confirm aromatic triazole rings, excluding non-aromatic tautomers .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
